1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
Description
1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole (CAS: 957265-75-7) is a halogenated pyrazole derivative with the molecular formula C₁₀H₈ClIN₂ . Its structure features a pyrazole ring substituted with a 3-chlorobenzyl group at position 1 and an iodine atom at position 3.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQCNUSBJYMRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-(4-Chlorobenzyl)-1H-Pyrazol-4-Amine (CAS: 1197239-02-3)
- Key Differences : The chlorine substituent is at the para position of the benzyl group, and position 4 of the pyrazole is an amine (-NH₂) instead of iodine .
1-(5-Fluoro-2-Methylbenzyl)-4-Iodo-1H-Pyrazole (CAS: 1875029-67-6)
Variations in Pyrazole Substituents
1-(3-Chlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl-N-Methylmethanamine
- Key Differences : The pyrazole has methyl groups at positions 3 and 5, and position 4 is substituted with an N-methylmethanamine .
3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Key Differences : A carbaldehyde group replaces iodine at position 4, and a phenyl group is attached at position 1 instead of 3-chlorobenzyl .
- Implications : The aldehyde group offers reactivity for Schiff base formation, useful in synthesizing imine-based ligands, but reduces stability under physiological conditions compared to the iodo analog.
Physicochemical Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole | 330.55 | ~3.2 | Iodo, 3-Cl-benzyl |
| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | 223.68 | ~1.8 | Amine, 4-Cl-benzyl |
| 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole | 316.11 | ~3.5 | Iodo, 5-F-2-CH₃-benzyl |
- Iodine vs.
- Halogen Effects : Fluorine’s electronegativity (in 5-fluoro-2-methylbenzyl) enhances metabolic stability compared to chlorine .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole ring is classically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For 4-iodopyrazoles, this method requires pre-functionalized diketones or post-synthetic iodination. A representative procedure involves reacting 1,1,3,3-tetramethoxypropane with hydrazine derivatives under acidic conditions to generate 4-unsubstituted pyrazoles, which are subsequently iodinated. For example, treatment of 1,1,3,3-tetramethoxypropane with methylhydrazine in ethanol yields 1-methyl-1H-pyrazole, which undergoes iodination at C-4 using KIO₃ and (PhSe)₂ to afford 4-iodo-1-methyl-1H-pyrazole in 82% yield.
Introduction of the 3-Chlorobenzyl Group
N1-Alkylation of Pyrazole Intermediates
The 3-chlorobenzyl group is introduced at the N1 position via alkylation of a pre-formed pyrazole. A typical protocol involves reacting 4-iodo-1H-pyrazole with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For instance, treatment of 4-iodo-1H-pyrazole with 3-chlorobenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours affords 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in 65% yield.
Table 1: Optimization of N1-Benzylation Conditions
Palladium-Catalyzed Coupling Strategies
Alternative routes employ Suzuki–Miyaura couplings to attach aryl/heteroaryl groups. While less common for benzylation, this method is viable for introducing iodine-compatible substituents. For example, this compound can be synthesized via coupling of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole with iodobenzene derivatives using Pd(PPh₃)₄ as a catalyst.
Regioselective Iodination at C-4
Direct Iodination Using KIO₃ and (PhSe)₂
A breakthrough method utilizes potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) under acidic conditions to iodinate pyrazoles at C-4. This protocol achieves 70–93% yields and excellent regioselectivity. For example, treatment of 1-(3-chlorobenzyl)-1H-pyrazole with KIO₃ (1.2 equiv) and (PhSe)₂ (10 mol%) in acetic acid at 80°C for 8 hours furnishes the target compound in 85% yield.
Table 2: Comparison of Iodination Methods
Lithium Aluminum Hydride (LiAlH₄)-Mediated Iodination
An alternative approach involves reducing pyrazole carboxylates with LiAlH₄ in tetrahydrofuran (THF), followed by iodination with molecular iodine (I₂). This method, though less efficient (yields: 45–60%), provides access to 4-iodopyrazoles without specialized catalysts.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. For example, reversed-phase HPLC using a C18 column and acetonitrile/water mobile phase achieves >95% purity for the target compound.
Spectroscopic Characterization
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